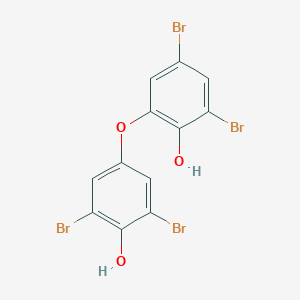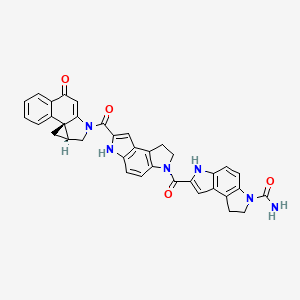![molecular formula C29H32ClN3O5 B11829571 Carbamic acid, N-[1,1'-biphenyl]-2-yl-, 1-[3-[[2-chloro-4-(hydroxymethyl)-5-methoxyphenyl]amino]-3-oxopropyl]-4-piperidinyl ester](/img/structure/B11829571.png)
Carbamic acid, N-[1,1'-biphenyl]-2-yl-, 1-[3-[[2-chloro-4-(hydroxymethyl)-5-methoxyphenyl]amino]-3-oxopropyl]-4-piperidinyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido carbámico, N-[1,1’-bifenil]-2-il-, 1-[3-[[2-cloro-4-(hidroximetil)-5-metoxifenil]amino]-3-oxopropil]-4-piperidinil éster es un compuesto orgánico complejo con una estructura multifacética. Este compuesto se caracteriza por la presencia de un éster de ácido carbámico unido a un grupo bifenilo, un anillo de piperidina y un grupo fenilo sustituido.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido carbámico, N-[1,1’-bifenil]-2-il-, 1-[3-[[2-cloro-4-(hidroximetil)-5-metoxifenil]amino]-3-oxopropil]-4-piperidinil éster generalmente implica múltiples pasos, comenzando desde precursores fácilmente disponibles. La ruta sintética puede incluir los siguientes pasos:
Formación del Intermediario Bifenilo: La parte bifenilo se puede sintetizar mediante una reacción de acoplamiento de Suzuki entre un derivado de benceno halogenado y un ácido borónico.
Introducción del Anillo de Piperidina: El anillo de piperidina se puede introducir mediante una reacción de sustitución nucleofílica, donde un derivado de piperidina adecuado reacciona con el intermedio bifenilo.
Unión del Grupo Fenilo Sustituido: El grupo fenilo sustituido se puede unir mediante la formación de un enlace amida, que implica la reacción de una amina con un derivado de ácido carboxílico.
Formación del Éster de Ácido Carbámico: El paso final implica la esterificación del ácido carbámico con el intermedio formado previamente, lo que da como resultado el compuesto objetivo.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de catalizadores avanzados, condiciones de reacción controladas y técnicas de purificación como la cromatografía y la recristalización.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido carbámico, N-[1,1’-bifenil]-2-il-, 1-[3-[[2-cloro-4-(hidroximetil)-5-metoxifenil]amino]-3-oxopropil]-4-piperidinil éster puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroximetilo se puede oxidar para formar un derivado de ácido carboxílico.
Reducción: El grupo nitro, si está presente, se puede reducir a una amina.
Sustitución: El grupo cloro se puede sustituir por otros nucleófilos, como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se pueden utilizar agentes reductores como hidruro de litio y aluminio (LiAlH4) o gas hidrógeno (H2) en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como azida de sodio (NaN3) o tiourea.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación del grupo hidroximetilo produce un ácido carboxílico, mientras que la reducción de un grupo nitro da como resultado una amina.
Aplicaciones Científicas De Investigación
El ácido carbámico, N-[1,1’-bifenil]-2-il-, 1-[3-[[2-cloro-4-(hidroximetil)-5-metoxifenil]amino]-3-oxopropil]-4-piperidinil éster tiene diversas aplicaciones en la investigación científica:
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas transformaciones orgánicas.
Biología: El compuesto puede servir como una sonda para estudiar procesos biológicos, como la inhibición enzimática o la unión a receptores.
Industria: Se puede utilizar en la producción de productos químicos especiales, polímeros y materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción del ácido carbámico, N-[1,1’-bifenil]-2-il-, 1-[3-[[2-cloro-4-(hidroximetil)-5-metoxifenil]amino]-3-oxopropil]-4-piperidinil éster implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas. El compuesto puede unirse a estos objetivos a través de diversas interacciones, como enlaces de hidrógeno, interacciones hidrófobas y fuerzas de van der Waals. Esta unión puede modular la actividad del objetivo, lo que lleva al efecto biológico o químico deseado.
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido carbámico, N-[1,1’-bifenil]-2-il-, 1-[3-[[2-cloro-4-(hidroximetil)-5-metoxifenil]amino]-3-oxopropil]-4-piperidinil éster
- Ácido carbámico, N-[(1R)-2-[1,1’-bifenil]-3-il-1-(hidroximetil)etil]-, 1,1-dimetiletílico éster
- Ácido carbámico, N-[4-cloro-2-fluoro-5-[[[metil(1-metiletil)amino]sulfonil]amino]carbonil]fenil]-, metilo éster
Singularidad
La singularidad del ácido carbámico, N-[1,1’-bifenil]-2-il-, 1-[3-[[2-cloro-4-(hidroximetil)-5-metoxifenil]amino]-3-oxopropil]-4-piperidinil éster radica en su combinación específica de grupos funcionales y características estructurales. Esta disposición única le permite interactuar con objetivos moleculares específicos de formas en que los compuestos similares no pueden, lo que lleva a propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C29H32ClN3O5 |
|---|---|
Peso molecular |
538.0 g/mol |
Nombre IUPAC |
[1-[3-[2-chloro-4-(hydroxymethyl)-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate |
InChI |
InChI=1S/C29H32ClN3O5/c1-37-27-18-26(24(30)17-21(27)19-34)31-28(35)13-16-33-14-11-22(12-15-33)38-29(36)32-25-10-6-5-9-23(25)20-7-3-2-4-8-20/h2-10,17-18,22,34H,11-16,19H2,1H3,(H,31,35)(H,32,36) |
Clave InChI |
QFDJBGANGUMESG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1CO)Cl)NC(=O)CCN2CCC(CC2)OC(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![((3aR,4R,6R,6aR)-6-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl isobutyrate](/img/structure/B11829496.png)

![2-(3',5'-Dibromo-[1,1'-biphenyl]-3-yl)pyridine](/img/structure/B11829507.png)
![((2S,3S)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B11829510.png)
![2-[4-(hydroxymethyl)phenoxy]-N-methylacetamide](/img/structure/B11829512.png)



![[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B11829541.png)




